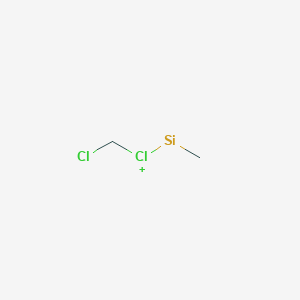![molecular formula C18H12N8S B15169636 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine CAS No. 646998-76-7](/img/structure/B15169636.png)
2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine is a complex organic compound that features a unique structure combining thiene, triazole, and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine typically involves the reaction of thiene derivatives with 1,2,4-triazole and pyridine under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the correct formation of the compound. Detailed synthetic routes can be found in specialized chemical literature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more information can be found in specialized research articles .
類似化合物との比較
Similar Compounds
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine: This compound is similar in structure but lacks the thiene moiety.
2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine: Another similar compound with a pyrazine ring instead of pyridine.
Uniqueness
What sets 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine apart is its unique combination of thiene, triazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts.
特性
CAS番号 |
646998-76-7 |
|---|---|
分子式 |
C18H12N8S |
分子量 |
372.4 g/mol |
IUPAC名 |
2-[5-[5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C18H12N8S/c1-3-9-19-11(5-1)15-21-17(25-23-15)13-7-8-14(27-13)18-22-16(24-26-18)12-6-2-4-10-20-12/h1-10H,(H,21,23,25)(H,22,24,26) |
InChIキー |
BFAQABWHEHEWBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


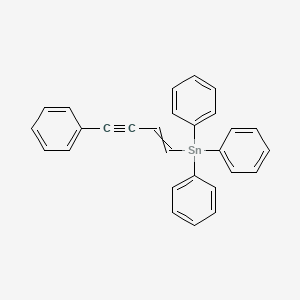
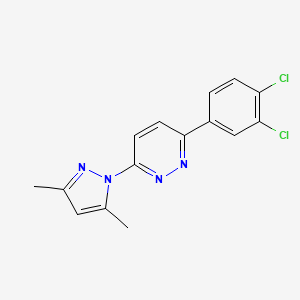
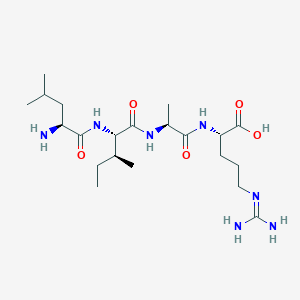
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
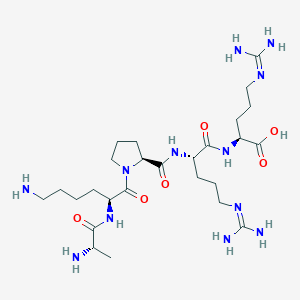
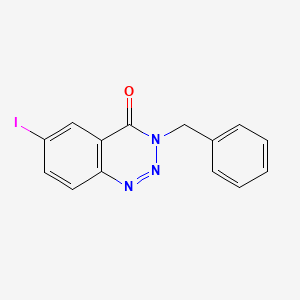
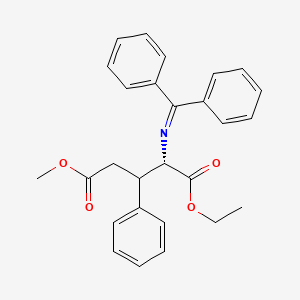
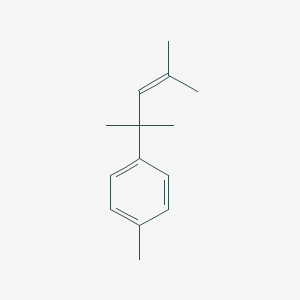
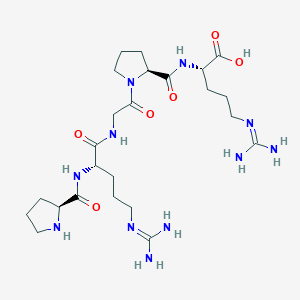
![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)
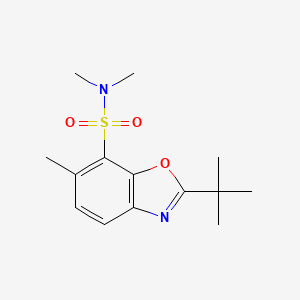
![6-Azido-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15169628.png)
